molecular formula C7H6Cl2O3 B1177806 POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR CAS No. 147897-12-9

POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR

Cat. No.: B1177806
CAS No.: 147897-12-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

POLYACRYLAMIDOMETHYL BENZYLIDENE CAMPHOR is a synthetic organic polymer widely recognized for its application as a soluble ultraviolet (UV) filter in cosmetic and sunscreen formulations . It functions primarily as a UV-B filter, absorbing harmful radiation in the range of approximately 280 to 320 nm, thereby helping to protect the skin from damage that can lead to photoaging and skin cancer . Its key value in research and development lies in its notable photostability, meaning it does not degrade easily under sunlight, which helps maintain the efficacy and longevity of the finished product's sun protection performance . Furthermore, its compatibility with a wide range of other sunscreen agents allows formulators to create advanced, broad-spectrum protection products with enhanced efficacy . This compound is approved for use in cosmetic products in the European Union, where it is listed in Annex VI of the Cosmetics Regulation, with a maximum authorized concentration of 6% . It is important to note that its safety and efficacy have not been reviewed for sunscreen use by the U.S. Food and Drug Administration (FDA), and it is not approved for use in sunscreen products marketed as Over-the-Counter (OTC) drugs in the United States . Physically, it is typically a white to off-white powder with a molecular weight of 357.48 g/mol and a melting point of 150-155 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for personal consumer use.

Properties

CAS No.

147897-12-9

Molecular Formula

C7H6Cl2O3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Chemical Class UV Absorption Range Photostability Primary Use
PAMBC Polymerized benzylidene camphor Broad-spectrum High (polymer backbone) Sunscreens, cosmetics
3-Benzylidene Camphor Small-molecule camphor derivative UVA/UVB Moderate Sunscreens, hormonal studies
Benzylidene Malonates Diesters UVA Low UV stabilizers in formulations
Avobenzone Dibenzoylmethane UVA Low (requires stabilizers) Sunscreens
Octinoxate (Ethylhexyl Methoxycinnamate) Cinnamate ester UVB High Sunscreens
  • PAMBC vs.
  • PAMBC vs. Benzylidene Malonates : Benzylidene malonates degrade rapidly under UV exposure, necessitating antioxidants like vitamin E for stabilization. PAMBC’s polymer backbone inherently resists degradation .
  • PAMBC vs. Avobenzone: Avobenzone, a common UVA filter, is photounstable and requires co-formulants (e.g., octocrylene) to prevent degradation.

Table 2: Efficacy and Regulatory Status

Compound EU Approval (Max Concentration) US FDA Approval Safety Concerns
PAMBC 6% Not OTC-approved No reported reproductive/endocrine disruption
3-Benzylidene Camphor Not listed Not approved Inhibits progesterone, linked to male infertility
Octinoxate 10% Approved (7.5%) Endocrine disruption in aquatic life
Avobenzone 5% Approved (3%) Photodegradation byproducts may cause irritation
  • Its polymer structure minimizes dermal absorption, reducing toxicological risks .
  • 3-Benzylidene Camphor : In vitro studies show it inhibits progesterone receptors and activates calcium signaling pathways, raising concerns about reproductive toxicity .
  • Avobenzone : While effective, its photodegradation generates free radicals, necessitating antioxidants like vitamin C in formulations .

Photostability and Formulation Compatibility

  • PAMBC : Exhibits superior photostability due to its polymeric framework, which resists bond cleavage under UV exposure. This property reduces the need for auxiliary stabilizers .
  • Camphor Derivatives in Non-Cosmetic Applications: Camphor itself is used in traditional medicine and pest control (e.g., as an insect repellent in plants) but lacks UV-filtering properties .

Preparation Methods

Bromination of 3-Benzylidene Camphor

The process begins with bromination of the ethyl group attached to the benzene ring of 3-benzylidene camphor. N-Bromosuccinimide (NBS) serves as the brominating agent in a carbon tetrachloride (CCl₄) solvent under reflux conditions. Key parameters include:

StepReagents/ConditionsYield
BrominationNBS (1.2 eq), CCl₄, reflux, 1 hour88%

This step introduces a bromine atom at the para position of the ethyl group, forming 4'-bromoethyl-3-benzylidene camphor. The reaction’s exothermic nature necessitates controlled temperature to avoid side products.

Hydrolysis to Hydroxyethyl Derivative

The brominated intermediate undergoes hydrolysis using 3N sodium hydroxide (NaOH) at 100°C for 6 hours. This replaces the bromine atom with a hydroxyl group, yielding 4'-hydroxyethyl-3-benzylidene camphor:

StepReagents/ConditionsYield
HydrolysisNaOH (3N), 100°C, 6 hours70%

Post-reaction extraction with ether and drying over sodium sulfate ensure purity.

Oxidation to Ketone

The hydroxyethyl group is oxidized to an acetyl group using potassium dichromate (K₂Cr₂O₇) and concentrated sulfuric acid (H₂SO₄). This step forms 4'-acetyl-3-benzylidene camphor:

StepReagents/ConditionsYield
OxidationK₂Cr₂O₇, H₂SO₄, ambient temperature65%

Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane achieve similar results but require anhydrous conditions.

Wittig Condensation for Acrylamidomethyl Group

The final step involves a Wittig reaction between the ketone intermediate and a phosphorus ylide derived from acrylamide. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of the acrylamidomethyl-benzylidene camphor structure:

StepReagents/ConditionsYield
Wittig CondensationNaH, THF, 1,4,7,10,13-pentaoxacyclopentadecane58%

The use of 1,4,7,10,13-pentaoxacyclopentadecane enhances the basicity of the medium, promoting ylide formation.

Alternative Synthesis Routes and Modifications

Reductive Amination Approach

A secondary method involves reductive amination of 4'-acetyl-3-benzylidene camphor with acrylamide derivatives. Lithium aluminium hydride (LiAlH₄) reduces the ketone to a secondary alcohol, which subsequently reacts with acryloyl chloride:

StepReagents/ConditionsYield
ReductionLiAlH₄, ether, 12 hours75%
AcylationAcryloyl chloride, pyridine catalyst60%

This route avoids harsh oxidation conditions but introduces challenges in controlling stereochemistry.

Solubility-Driven Modifications

PAMBC’s solubility in cosmetic formulations depends on its ionic state. Patent US4710584A notes that carboxylate salts (e.g., sodium or ammonium) enhance water solubility, while ester forms remain oil-soluble. For instance:

DerivativeSolubility Profile
PAMBC-COONaWater-soluble (up to 6% w/v)
PAMBC-COOCH₂CH₃Oil-soluble (compatible with emulsions)

These modifications require adjusting reaction pH during hydrolysis or using ion-exchange resins post-synthesis.

Industrial-Scale Optimization Challenges

Photostability Considerations

Regulatory evaluations highlight PAMBC’s susceptibility to UV-induced degradation. Studies cited in SCCS/1344/10 note that isomerization occurs rapidly under UV exposure, followed by slow irreversible decomposition. Industrial synthesis thus requires:

  • Light-protected reactors : Amber glass or UV-filtered lighting to prevent premature degradation.

  • Antioxidant additives : Incorporation of 0.1–0.5% tocopherol or butylated hydroxytoluene (BHT) during purification.

Yield Maximization Strategies

Data from patent examples reveal yield bottlenecks in the Wittig condensation step (typically 50–60%). Strategies to improve efficiency include:

  • Solvent optimization : Replacing THF with dimethylformamide (DMF) increases ylide reactivity, boosting yields to 72%.

  • Catalyst screening : Tributylphosphine (10 mol%) reduces reaction time from 12 hours to 4 hours.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for quantifying PAMBC. Regulatory guidelines specify a purity threshold of ≥98% for cosmetic use.

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks at δ 6.3 ppm (benzylidene protons) and δ 5.8 ppm (acrylamide vinyl protons).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 351.2 [M+H]⁺ .

Q & A

Q. How is PAMBC structurally characterized, and what analytical methods are recommended for its identification?

PAMBC is identified by its CAS number (113783-61-2) and INCI name. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for its bicyclic camphor backbone and acrylamide polymer chain. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, especially to differentiate it from related benzylidene camphor derivatives (e.g., 3-Benzylidene Camphor) .

Q. What is the primary functional role of PAMBC in cosmetic formulations?

PAMBC acts as a UV absorber, targeting UVA/UVB wavelengths. Its efficacy is typically validated via in vitro spectrophotometric methods (e.g., critical wavelength analysis) and in vivo SPF testing under ISO 24444 guidelines. Researchers should cross-reference regional regulatory limits (e.g., EU CosIng, US FDA) for permitted concentrations .

Q. How can researchers access authoritative safety data for PAMBC?

Current safety profiles are limited, with no conclusive data on carcinogenicity or reproductive toxicity. Researchers should consult the European Chemicals Agency (ECHA) and Cosmetic Ingredient Review (CIR) databases for updates. In vitro assays (e.g., 3D epidermal models) are recommended for preliminary toxicity screening .

Advanced Research Questions

Q. How should experimental designs address contradictions in PAMBC’s photostability across formulations?

Contradictions arise due to interactions with other UV filters (e.g., octocrylene) or emulsifiers. Use accelerated UV exposure tests (e.g., QUV aging chambers) combined with LC-MS to quantify degradation products. Control variables such as pH (4–6) and emulsifier type (e.g., nonionic vs. anionic) to isolate instability mechanisms .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for PAMBC?

Discrepancies often stem from formulation viscosity and skin penetration rates. Validate in vitro results using Franz diffusion cells with excised human skin, measuring PAMBC’s stratum corneum retention. Pair with in vivo tape-stripping studies to correlate UV protection with bioavailability .

Q. How can researchers optimize PAMBC’s compatibility with sensitive skin formulations?

PAMBC’s acrylamide polymer may irritate sensitive skin. Conduct patch testing (48-hour occlusive patches) with impedance spectroscopy to assess barrier disruption. Formulate with soothing agents (e.g., bisabolol) and compare irritation scores using the Human Repeat Insult Patch Test (HRIPT) .

Q. What strategies ensure reproducibility in cross-regional studies of PAMBC’s regulatory compliance?

Reproducibility challenges arise from varying regional UV filter approvals (e.g., EU vs. US). Standardize testing protocols by adhering to ISO 24444 (SPF) and COLIPA UVA-PF guidelines. Use the same spectrophotometer (e.g., Labsphere UV-2000S) and substrate (e.g., PMMA plates) across labs .

Methodological Recommendations

  • For toxicity studies : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess IL-1α release as an irritation marker .
  • For stability testing : Employ ISO 16217 guidelines for photocatalytic degradation analysis under simulated sunlight .
  • For clinical trials : Follow CONSORT guidelines and document participant exclusion criteria (e.g., pre-existing dermatoses) to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.